4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione
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Overview
Description
Synthesis Analysis
Synthesis of related compounds often involves complex reactions, including 1,3-dipolar cycloadditions and transformations of specific functional groups to achieve the desired molecular architecture. For instance, the synthesis of indazole-4,7-dione derivatives from phenylsydnone and toluquinone demonstrates a method to achieve compounds with similar dione functionalities (Nan'ya et al., 1987).
Molecular Structure Analysis
The molecular structure of related dione compounds has been elucidated using single-crystal X-ray diffraction, revealing detailed geometries and confirming the presence of specific functional groups. The crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione provides insight into the arrangement and spatial orientation of atoms in a similar dione compound (Nan'ya et al., 1987).
Chemical Reactions and Properties
Chemical reactions involving dione compounds can be diverse, including cycloadditions, brominations, and transformations leading to various derivatives with different properties. The reactivity study of 1,7-bis(4-bromophenyl)heptane-1,7-dione (BBPHD) exemplifies such chemical versatility, showcasing the solid-state structure and spectroscopic characterizations which provide insights into the reactivity patterns of similar compounds (Murthy et al., 2019).
Physical Properties Analysis
Physical properties, such as crystallography, spectroscopy, and thermodynamics, are crucial for understanding the behavior and potential applications of these compounds. Studies like the synthesis and crystal structure of 1,7-bis(4-methoxyphenyl)-4-(1,3-dithiolan-2-ylidene)-1,6-heptadiene-3,5-dione detail the solid-state characteristics and molecular interactions, providing a basis for predicting the physical properties of related compounds (Bubbly et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the utility and application range of these compounds. The detailed analysis of the reactivity and characterization of 1,7-bis(4-bromophenyl)heptane-1,7-dione (BBPHD) illustrates the methods to investigate chemical behavior and properties relevant to similar dione compounds (Murthy et al., 2019).
Scientific Research Applications
Natural Occurrence and Structural Analysis
Natural Occurrence
The compound 1-Phenylheptane-1,5-dione, similar to the requested molecule, has been identified as a natural product isolated from Phellinus tremulus. This discovery is notable as it represents the first naturally occurring phenylheptane oxidized in the 1 position and the first dione of this class of natural products (Nelson, Matthees, & Lewis, 1993).
Structural Analysis
The structure of similar compounds, such as 1,5-Bis([1,1'-biphenyl]-4-yl)-5-hydroxy-3-methylheptane-1,6-dione, has been studied using X-ray analysis, quantum chemical calculations, and AIM (atoms in molecules) analysis. These studies have revealed the importance of intramolecular C-H...π forces in the structural formation of these compounds (Vashchenko et al., 2019).
Synthesis and Reactivity
Synthesis Techniques
The synthesis of 2,5- and 2,6-substituted hexadienes and heptadienes has been explored, involving compounds like 4,4,5,5-tetrafluorooctane-3,6-dione and 4,4,5,5,6,6,-hexafluorononane-3,7-dione. These studies provide insight into the methods and efficiencies of synthesizing similar fluoroalkyl-diones (Burton & Tsao, 1988).
Reactivity and Applications
The synthesis and structural characterization of metal-organic compounds, such as 1,7-bis(4-triphenylsiloxy-3-methoxy-phenyl)-1,6-heptadiene-3,5-dione, demonstrate the potential of fluoroalkyl-diones in complexation and luminescence applications. These compounds showcase the versatility of similar molecular structures in various scientific applications, including luminescent properties and metal-organic frameworks (Lorenz et al., 2019).
Safety And Hazards
properties
IUPAC Name |
4,4,5,5,6,6,7,7,7-nonafluoro-1-phenylheptane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F9O2/c14-10(15,11(16,17)12(18,19)13(20,21)22)9(24)6-8(23)7-4-2-1-3-5-7/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWBHGPUNSBHHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F9O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895962 |
Source
|
Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione | |
CAS RN |
168920-97-6 |
Source
|
Record name | 4,4,5,5,6,6,7,7,7-Nonafluoro-1-phenylheptane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90895962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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